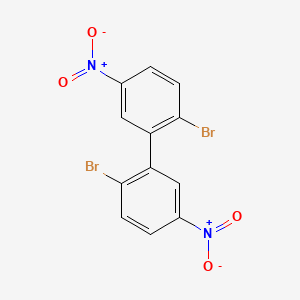
n-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide
説明
N-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids in the body, which are naturally occurring compounds that play a role in pain perception, mood regulation, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a variety of effects.
科学的研究の応用
Biological Effects and Chemical Reactivity
- N-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide, as part of the acetamide family, may have biological effects and applications that align with the broader chemical class. A study highlighted the biological consequences of exposure to various acetamides, hinting at the importance of understanding individual chemical responses for potential applications in commercial or medicinal contexts (Kennedy, 2001).
- The chemical reactivity of acetamide derivatives, like 2-cyano-N-(2-hydroxyethyl) acetamide, showcases their role as intermediates in the synthesis of heterocyclic systems, which are crucial in various scientific fields, including pharmaceuticals and material science (Gouda et al., 2015).
Environmental Degradation and Advanced Oxidation Processes
- Advanced Oxidation Processes (AOPs) are employed to degrade acetaminophen, a compound structurally similar to N-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide, in water treatment. The degradation pathways, biotoxicity, and by-products of such processes are crucial for environmental safety and might apply to similar acetamide derivatives (Qutob et al., 2022).
Metabolism and Pharmacogenetics
- Understanding the metabolism of related compounds, like paracetamol, and the genetic differences in their metabolism can provide insights into personalized medicine and potential therapeutic applications. Such knowledge can be pivotal in designing safer and more effective treatments involving acetamide derivatives (Zhao & Pickering, 2011).
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-11-6-4-5-10(7-11)8-12(15)14-9-13(17-2)18-3/h4-7,13H,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVQIYBOITXGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

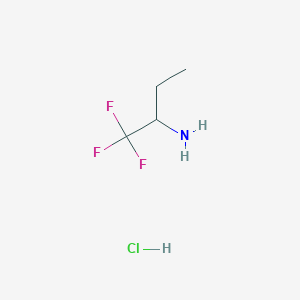
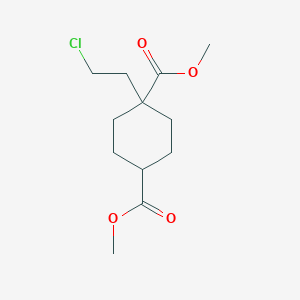
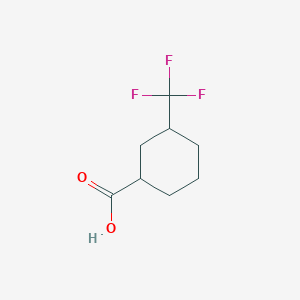
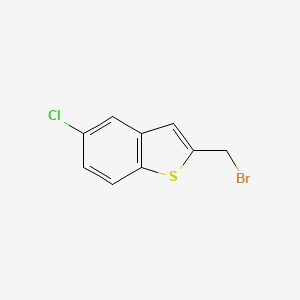
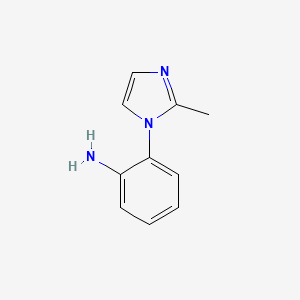
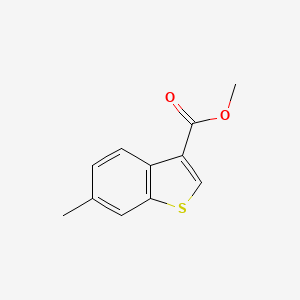
![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)



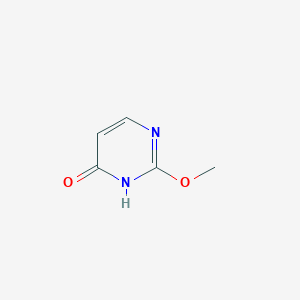
![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)
![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)
